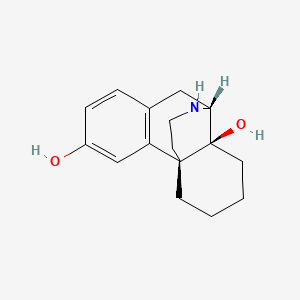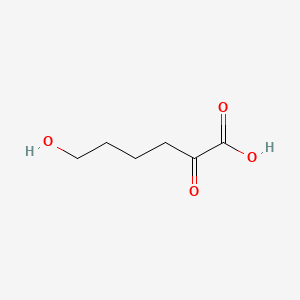![molecular formula C20H35NO3 B1235069 2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid](/img/structure/B1235069.png)
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-oxooctadeca-9,12-dienylamino)acetic acid is a N-acyl-amino acid.
Wissenschaftliche Forschungsanwendungen
Bacterial Catabolism of Indole-3-Acetic Acid
The paper by Tyler S. Laird et al. (2020) discusses the bacterial catabolism of indole-3-acetic acid (IAA), emphasizing its role in various organisms, especially as a growth hormone in plants. The paper details the gene clusters (iac and iaa) responsible for IAA catabolism in bacteria, their functions, and the potential benefits these clusters confer to their bacterial hosts. This research is significant as it sheds light on the interactions between IAA-degrading bacteria and their environments, offering insights into the use of IAA-destroying bacteria to address pathologies related to IAA excess in plants and humans (Tyler S. Laird, Neptali Flores, & J. Leveau, 2020).
Role of Linoleic Acid and its Oxidised Derivatives
V. Vangaveti et al. (2016) review the role of linoleic acid (LA) and its oxidized derivatives, such as hydroxyoctadecadienoic acids, in regulating inflammatory processes linked with metabolic syndrome and cancer. This study elaborates on how these derivatives affect various biological processes and their potential implications in the treatment of related disorders. Understanding the role of these derivatives at different stages of disorder development could pave the way for novel pharmacological approaches (V. Vangaveti, H. Jansen, R. L. Kennedy, & U. Malabu, 2016).
Anti-Inflammatory Mechanisms of Conjugated Linoleic Acid
J. Bassaganya-Riera et al. (2002) focus on the anti-inflammatory mechanisms of conjugated linoleic acid (CLA) and its effects on inflammatory bowel disease. The study delves into the endoplasmic and nuclear mechanisms of action of CLA, its impact on gene expression regulated by peroxisome proliferator-activated receptors, and the generation of inducible eicosanoids. This research contributes to understanding the potential of CLA as a nutritional therapy for enteric inflammation (J. Bassaganya-Riera, R. Hontecillas, & D. Beitz, 2002).
Health Benefits of Conjugated Linoleic Acid
R. Khanal (2004) reviews the potential health benefits of conjugated linoleic acid (CLA), focusing on its anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects, among others. Despite promising findings in tissue cultures and animal models, the exact effects, doses, and mechanisms of action in humans remain speculative. This review critically examines the literature on CLA, aiming to shed light on its biological activities and the associated mechanisms (R. Khanal, 2004).
Eigenschaften
Produktname |
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid |
|---|---|
Molekularformel |
C20H35NO3 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6+,10-9+ |
InChI-Schlüssel |
YCRHZEHWEYAHCO-AVQMFFATSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)







![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)